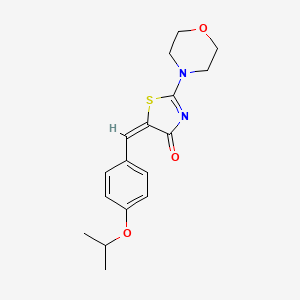

(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named (5E)-2-morpholin-4-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one . Its molecular formula is C₁₇H₂₀N₂O₃S , with a molecular weight of 332.4 g/mol . The structure comprises:

- Thiazolidinone core : A five-membered ring containing sulfur (S) and nitrogen (N) atoms, with a ketone group at position 4.

- Benzylidene substituent : A 4-isopropoxybenzylidene group attached via a double bond (C=N) at position 5.

- Morpholino group : A morpholine ring (N-methyltetrahydropyran) at position 2.

The E configuration indicates that the substituents on the C=N bond are trans to each other.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | (5E)-2-morpholin-4-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |

| Molecular Formula | C₁₇H₂₀N₂O₃S | |

| Molecular Weight (g/mol) | 332.4 |

Crystallographic Data and Stereochemical Configuration

The compound crystallizes in the monoclinic space group P2₁/n , with unit cell parameters:

The molecule adopts a zwitterionic form , stabilized by an intramolecular N⁺–H…O⁻ hydrogen bond between the morpholino nitrogen and the thiazolidinone oxygen. Key stereochemical features include:

- E configuration : The benzylidene group and thiazolidinone ring are anti-periplanar, confirmed by the dihedral angle between the benzene and thiazolidinone rings (37.57°).

- Planar geometry : The C=N bond exhibits minimal deviation from planarity, with bond lengths consistent with typical thiazolidinones.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/n | |

| Unit Cell Dimensions (Å) | a = 11.4472(6), b = 11.1176(4), c = 13.4873(7) | |

| β (°) | 136.68(4) |

Spectroscopic Identification

Infrared (IR) Spectral Signatures

While direct IR data for this compound are not reported, structural analogs suggest characteristic peaks:

- C=O stretch : ~1680–1720 cm⁻¹ (thiazolidinone ketone).

- C=N stretch : ~1600–1650 cm⁻¹ (benzylidene group).

- Aromatic C–H stretches : ~3000–3100 cm⁻¹ (benzene ring).

- Morpholine N–C stretches : ~1100–1200 cm⁻¹.

These assignments align with the compound’s functional groups and are supported by related thiazolidinones.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR and ¹³C NMR data for structurally analogous compounds provide insights:

¹H NMR (DMSO-d₆, 300 MHz):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C=N–CH (benzylidene) | ~8.2 | Singlet | 1H |

| Aromatic protons (benzene) | 7.1–7.8 | Doublet/Multiplet | 4H |

| Isopropoxy CH(CH₃)₂ | 1.2 | Septet | 6H |

| Morpholine CH₂ | 3.6–4.0 | Multiplet | 8H |

¹³C NMR (DMSO-d₆, 75 MHz):

| Carbon Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Thiazolidinone C=O | ~170 | |

| Benzylidene C=N | ~140–145 | |

| Aromatic carbons (benzene) | 120–130 | |

| Morpholine N–CH₂ | 50–55 |

These shifts are consistent with the E configuration and zwitterionic form.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS data confirm the molecular ion:

- Exact Mass : 332.119464 Da (C₁₇H₂₀N₂O₃S).

- Observed m/z : 332.1195 [M+H]⁺ (calculated: 332.119464 Da).

| HRMS Parameter | Value | Source |

|---|---|---|

| Molecular Ion | m/z 332.1195 [M+H]⁺ | |

| Mass Accuracy | ±0.0001 Da |

Properties

IUPAC Name |

(5E)-2-morpholin-4-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(2)22-14-5-3-13(4-6-14)11-15-16(20)18-17(23-15)19-7-9-21-10-8-19/h3-6,11-12H,7-10H2,1-2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQJUXOWJUJLIZ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of 4-isopropoxybenzaldehyde with 2-morpholinothiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the isopropoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the thiazolone core.

Reduction: Reduced forms of the benzylidene moiety.

Substitution: Substituted thiazolone derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one can be compared with other thiazolone derivatives, such as:

(E)-5-(4-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.

(E)-5-(4-chlorobenzylidene)-2-morpholinothiazol-4(5H)-one: Contains a chlorine atom in place of the isopropoxy group.

(E)-5-(4-nitrobenzylidene)-2-morpholinothiazol-4(5H)-one: Features a nitro group instead of an isopropoxy group.

Uniqueness: The presence of the isopropoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural variation can influence its reactivity, solubility, and potential biological activities.

Biological Activity

(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H18N2O2S. Its structure features a thiazole ring, a morpholine moiety, and an isopropoxybenzylidene group, which may contribute to its biological properties.

Research suggests that compounds similar to this compound exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, potentially affecting pathways related to cancer progression and inflammation.

- Antioxidant Activity : The presence of specific functional groups may allow the compound to scavenge free radicals, providing protective effects against oxidative stress.

- Modulation of Signaling Pathways : Interaction with cellular signaling pathways can lead to altered gene expression and cellular responses.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| B | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| C | A549 (Lung Cancer) | 10.0 | Inhibition of migration |

These findings indicate that this compound may possess significant anticancer activity through multiple mechanisms.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that the compound exhibits moderate antimicrobial activity, potentially useful in treating infections caused by these organisms.

Case Studies and Research Findings

-

Case Study: Anticancer Efficacy

- A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.

-

Case Study: Antioxidant Properties

- Another investigation highlighted the antioxidant potential of the compound in vitro, showing a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

-

Case Study: Mechanistic Insights

- Research utilizing molecular docking studies revealed that this compound binds effectively to the active site of specific kinases involved in cancer signaling pathways, suggesting a targeted therapeutic approach.

Q & A

Q. What are the key synthetic pathways for (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a thiazol-4(5H)-one precursor and an aldehyde derivative (e.g., 4-isopropoxybenzaldehyde). Key steps include:

- Step 1: Preparation of the thiazol-4(5H)-one core via cyclization of thiourea derivatives with chloroacetic acid under basic conditions .

- Step 2: Condensation with the aldehyde using anhydrous sodium acetate in glacial acetic acid under reflux (70–80°C, 7–12 hours) .

- Step 3: Purification via recrystallization (ethanol/water) or column chromatography.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Glacial acetic acid | Enhances reaction efficiency | |

| Temperature | 70–80°C | Prevents decomposition | |

| Catalyst | Anhydrous NaOAc | Accelerates condensation | |

| Reaction Time | 7–12 hours | Ensures complete conversion |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., E-isomer identification via coupling constants) .

- 19F NMR (if fluorinated analogs are synthesized) .

- High-Performance Liquid Chromatography (HPLC):

- Purity assessment using C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular formula .

- Infrared Spectroscopy (IR):

- Detection of C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Q. How can solubility and stability be improved for in vitro assays?

Methodological Answer:

- Solubility Enhancement:

- Use DMSO (≤1% v/v) for initial stock solutions.

- For aqueous buffers, employ cyclodextrin-based solubilizers or PEG-400 .

- Stability Optimization:

- Store at –20°C in dark, anhydrous conditions to prevent hydrolysis of the morpholino group.

- Avoid prolonged exposure to basic pH (>8.0), which may degrade the thiazol-4(5H)-one ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropoxy and morpholino groups?

Methodological Answer:

- Synthetic Modifications:

- Replace isopropoxy with ethoxy or methoxy to assess steric/electronic effects on bioactivity .

- Substitute morpholino with piperidine or thiomorpholine to evaluate hydrogen-bonding capacity .

- Assay Design:

- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Correlate substituent effects with IC50 values using multivariate regression analysis .

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues .

- Formulation Adjustments:

- Use nanoparticle encapsulation to improve half-life if rapid clearance is observed .

- Target Engagement Validation:

- Employ biochemical pull-down assays with tagged proteins to confirm target binding in vivo .

Q. What computational methods are effective for predicting biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Glide to screen against kinase or GPCR libraries, focusing on the thiazol-4(5H)-one core’s interaction with ATP-binding pockets .

- Machine Learning:

- Train QSAR models on datasets like ChEMBL to predict off-target effects .

- Molecular Dynamics (MD):

- Simulate binding stability (50–100 ns trajectories) to prioritize high-affinity targets .

Q. How can selectivity over structurally similar off-targets be optimized?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis:

- Normalize data using standardized assay protocols (e.g., uniform ATP concentrations in kinase assays) .

- Orthogonal Validation:

- Confirm antiproliferative activity via clonogenic assays if conflicting MTT results exist .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

- Combination Index (CI) Analysis:

- Use Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix experiments .

- Pathway Mapping:

- Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis/autophagy crosstalk) .

Q. What in silico tools predict metabolic liabilities of this compound?

Methodological Answer:

- Software:

- Meteor Nexus or ADMET Predictor to identify labile sites (e.g., morpholino oxidation) .

- Site-Directed Mutagenesis:

- Validate predicted CYP3A4-mediated metabolism using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.